3-(4-Methoxyphenyl)-5-(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The methoxyphenyl and cyclopropyl groups could potentially add steric hindrance, affecting the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the electron-donating methoxy group could potentially make the phenyl ring more reactive towards electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties (such as melting point, boiling point, solubility, etc.) would depend on the specific structure and functional groups present in the compound. For example, the presence of the polar methoxy and carbonyl groups could potentially increase the compound’s solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[1-(4-methoxyphenyl)cyclopropyl]-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-29-18-9-5-16(6-10-18)21-25-22(31-26-21)20-4-3-15-27(20)23(28)24(13-14-24)17-7-11-19(30-2)12-8-17/h5-12,20H,3-4,13-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOCRCYMONXGDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)C4(CC4)C5=CC=C(C=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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